N-benzyl-2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetamide
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Overview
Description
N-benzyl-2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetamide is a complex organic compound with a molecular formula of C25H24N2O4S. This compound is characterized by the presence of benzyl, methoxyphenyl, and sulfonylamino groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzylamine with 4-methoxybenzenesulfonyl chloride to form N-benzyl-4-methoxybenzenesulfonamide. This intermediate is then reacted with benzyl chloroacetate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl or methoxyphenyl derivatives.
Scientific Research Applications
N-benzyl-2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-benzyl-2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(4-methoxyphenyl)-N-methylacetamide
- N-benzyl-2-(4-methoxyphenyl)-1-ethanaminehydrochloride
- N-benzyl-2-{[(4-methoxyphenyl)methyl]amino}acetamide
Uniqueness
N-benzyl-2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonylamino group, in particular, plays a crucial role in its interactions with biological targets, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-benzyl-2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-29-21-12-14-22(15-13-21)30(27,28)25(17-20-10-6-3-7-11-20)18-23(26)24-16-19-8-4-2-5-9-19/h2-15H,16-18H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTRMXGRTGDGKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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